molecular formula C16H12N6S4 B12589139 5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole CAS No. 650636-37-6

5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole

Cat. No.: B12589139
CAS No.: 650636-37-6
M. Wt: 416.6 g/mol
InChI Key: GWLCSQYNVWFHDS-UHFFFAOYSA-N
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Description

5,5’-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2’-bi-1,3,4-thiadiazole is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a bi-thiadiazole core with pyridin-2-ylmethylsulfanyl groups attached, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2’-bi-1,3,4-thiadiazole typically involves the reaction of 2-mercaptopyridine with 2,2’-bi-1,3,4-thiadiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2’-bi-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylmethylsulfanyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

5,5’-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2’-bi-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 5,5’-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2’-bi-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological processes. In medicinal applications, it may interfere with enzyme activity or disrupt cellular functions, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5,5’-Bis(trifluoromethyl)-2,2’-bipyridine: Known for its use in coordination chemistry and as a building block for advanced materials.

    2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole: Used in pharmaceutical applications as a proton pump inhibitor.

Uniqueness

5,5’-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2’-bi-1,3,4-thiadiazole stands out due to its unique bi-thiadiazole core and the presence of pyridin-2-ylmethylsulfanyl groups. This structure provides it with distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Biological Activity

5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various diseases, especially cancer.

Chemical Structure

The compound can be described by the following structural formula:

C15H14N4S4\text{C}_{15}\text{H}_{14}\text{N}_4\text{S}_4

This structure features two pyridine groups linked by a thiadiazole moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate thiadiazole precursors. The detailed synthetic pathways can vary but generally include steps such as condensation reactions and cyclization processes.

Anticancer Properties

Recent studies have shown that derivatives of thiadiazoles exhibit notable anticancer activities. For instance:

  • In vitro Studies : A study evaluated the antiproliferative effects of various thiadiazole derivatives on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited an IC50 value of approximately 2.44 µM against LoVo cells (colon cancer), indicating potent activity compared to other tested compounds .
  • Mechanism of Action : The anticancer mechanism appears to involve apoptosis induction and cell cycle arrest. Specifically, treatment with the compound resulted in an accumulation of cells in the G0/G1 phase and a reduction in S-phase cells, suggesting a blockade in cell cycle progression .

Other Biological Activities

Besides anticancer effects, compounds similar to this compound have been investigated for:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains and fungi.
  • Anti-inflammatory Effects : Research indicates that certain thiadiazole compounds may inhibit inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study published in International Journal of Molecular Sciences highlighted the anticancer properties of thiadiazole derivatives. The lead compound demonstrated significant inhibition of cell viability in LoVo cells with minimal toxicity towards normal human cells .
    CompoundCell LineIC50 (µM)
    5gLoVo2.44
    5gMCF-723.29
  • Mechanistic Insights :
    • Another investigation focused on the apoptotic effects of these compounds. Flow cytometry analysis revealed that treated cells showed increased annexin V positivity, indicating early apoptosis .

Properties

CAS No.

650636-37-6

Molecular Formula

C16H12N6S4

Molecular Weight

416.6 g/mol

IUPAC Name

2-(pyridin-2-ylmethylsulfanyl)-5-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H12N6S4/c1-3-7-17-11(5-1)9-23-15-21-19-13(25-15)14-20-22-16(26-14)24-10-12-6-2-4-8-18-12/h1-8H,9-10H2

InChI Key

GWLCSQYNVWFHDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(S2)C3=NN=C(S3)SCC4=CC=CC=N4

Origin of Product

United States

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